molecular formula C20H22ClN5O2 B10834284 1-[(4-Chloro-2-piperidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea

1-[(4-Chloro-2-piperidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea

Cat. No.: B10834284
M. Wt: 399.9 g/mol
InChI Key: UDSQXLZVIWKXME-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of “PMID25666693-Compound-126” involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of a six-membered compound, which is then subjected to various reaction conditions to obtain the desired product. The industrial production methods are designed to ensure high yield and purity of the compound .

Chemical Reactions Analysis

“PMID25666693-Compound-126” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

“PMID25666693-Compound-126” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating cancer-related pain and other conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-126” involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli. By inhibiting this channel, the compound can reduce pain and inflammation .

Comparison with Similar Compounds

“PMID25666693-Compound-126” can be compared with other similar compounds, such as capsaicin and other TRPV1 antagonists. While capsaicin activates the TRPV1 channel, “PMID25666693-Compound-126” acts as an antagonist, providing a different mechanism of action. This uniqueness makes it a valuable compound for research and therapeutic applications .

Similar Compounds

Properties

Molecular Formula

C20H22ClN5O2

Molecular Weight

399.9 g/mol

IUPAC Name

1-[(4-chloro-2-piperidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea

InChI

InChI=1S/C20H22ClN5O2/c21-14-8-7-13(17(11-14)26-9-2-1-3-10-26)12-22-19(27)23-15-5-4-6-16-18(15)25-20(28)24-16/h4-8,11H,1-3,9-10,12H2,(H2,22,23,27)(H2,24,25,28)

InChI Key

UDSQXLZVIWKXME-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Cl)CNC(=O)NC3=CC=CC4=C3NC(=O)N4

Origin of Product

United States

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